molecular formula C10H11NO3 B13431731 Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate

Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate

Cat. No.: B13431731
M. Wt: 193.20 g/mol
InChI Key: RDSYLGFZCLJHSY-XFFZJAGNSA-N
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Description

Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate can be synthesized through the esterification of 2-[(1E)-1-(Hydroxyimino)ethyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which may have biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate is unique due to the presence of both an ester and an oxime group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzoate

InChI

InChI=1S/C10H11NO3/c1-7(11-13)8-5-3-4-6-9(8)10(12)14-2/h3-6,13H,1-2H3/b11-7-

InChI Key

RDSYLGFZCLJHSY-XFFZJAGNSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=CC=C1C(=O)OC

Canonical SMILES

CC(=NO)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

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